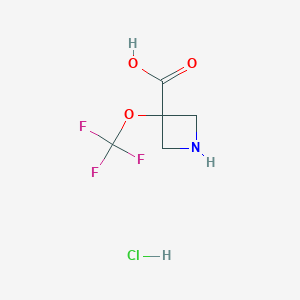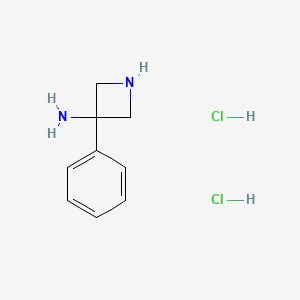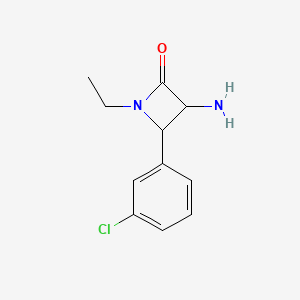![molecular formula C9H12N6O B11882374 N-[2-(7H-purin-6-ylamino)ethyl]acetamide CAS No. 7151-34-0](/img/structure/B11882374.png)
N-[2-(7H-purin-6-ylamino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide is a compound that belongs to the class of purines, specifically 6-aminopurines. It is characterized by the presence of a purine ring structure, which is a key component in many biologically significant molecules such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide typically involves the reaction of 6-aminopurine with ethylamine and acetic anhydride. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide oxide, while reduction could produce N-(2-((9H-Purin-6-yl)amino)ethyl)ethanol .
Scientific Research Applications
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine: Similar structure but with a furylmethyl group instead of an acetamide group.
6-aminopurine derivatives: Various derivatives with different functional groups attached to the purine ring.
Uniqueness
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide is unique due to its specific combination of the purine ring and the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7151-34-0 |
|---|---|
Molecular Formula |
C9H12N6O |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
N-[2-(7H-purin-6-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H12N6O/c1-6(16)10-2-3-11-8-7-9(13-4-12-7)15-5-14-8/h4-5H,2-3H2,1H3,(H,10,16)(H2,11,12,13,14,15) |
InChI Key |
OVMTVDQXILOPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



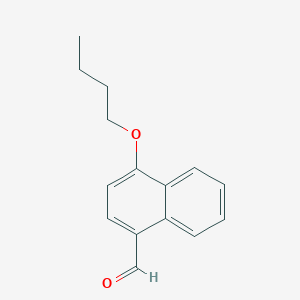


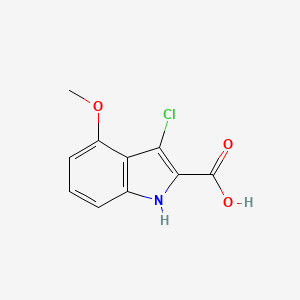
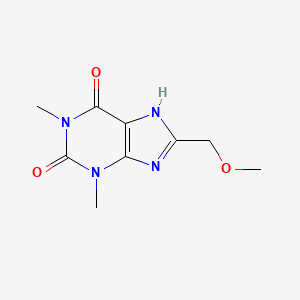


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

